3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-methoxyphenyl tellurium compounds with appropriate acyl chlorides under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.
Scientific Research Applications
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetyl chloride: Similar in structure but lacks the tellurium atom.
Phenylprop-2-enoyl chloride: Similar backbone structure but without the methoxyphenyl and tellurium groups.
Uniqueness
The presence of the tellurium atom in 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
84144-07-0 |
---|---|
Molecular Formula |
C16H13ClO2Te |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C16H13ClO2Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
FMIAJMZYEMJSDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[Te]C(=CC(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.